molecular formula C11H15BrN2O2 B6591902 tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate CAS No. 1781070-64-1

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B6591902
CAS No.: 1781070-64-1
M. Wt: 287.15 g/mol
InChI Key: KSYWJFUINWMOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate is a high-purity chemical reagent intended for research and development purposes. As a brominated pyridine derivative protected by a tert-butoxycarbonyl (Boc) group, it serves as a versatile building block in organic synthesis and medicinal chemistry. The compound is strictly labeled "For Research Use Only" and is not intended for human therapeutic, diagnostic, or veterinary use. Research Applications and Value The specific research applications and mechanism of action for this compound are not detailed in the current sources. Generally, compounds of this class are valuable intermediates. The bromine atom can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. The Boc-protected amine is stable under basic conditions but can be readily deprotected under mild acidic conditions to reveal a free amine, which is a common functional group in active pharmaceutical ingredients and ligands. Handling and Safety Researchers should handle this compound with appropriate precautions. Consult the specific Material Safety Data Sheet (MSDS) for detailed hazard and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-bromopyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYWJFUINWMOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 Bromopyridin 2 Yl Methyl Carbamate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate identifies two primary disconnections that simplify the target molecule into readily available starting materials. The most logical initial disconnection is at the carbamate (B1207046) C-N bond. This bond is synthetically formed by reacting an amine with an activated carbonyl species, a common strategy for installing a protecting group. This disconnection yields the tert-butoxycarbonyl (Boc) moiety and the key precursor, ((3-bromopyridin-2-yl)methyl)amine.

A subsequent disconnection of the C-N bond in the aminomethyl group of the precursor leads back to a functionalized pyridine (B92270) core. This can be envisioned as stemming from either a reductive amination of 3-bromopyridine-2-carbaldehyde or a nucleophilic substitution pathway starting from (3-bromopyridin-2-yl)methanol (B1282956). The aldehyde, in turn, can be retrosynthetically derived from the oxidation of 3-bromo-2-methylpyridine. This multi-level disconnection strategy forms the basis for the forward synthesis of the target compound.

Synthesis of ((3-bromopyridin-2-yl)methyl)amine Precursors

The synthesis of the ((3-bromopyridin-2-yl)methyl)amine precursor is a critical phase that involves several distinct chemical transformations. The process typically begins with the formation of a key aldehyde, which is then sequentially converted to the corresponding alcohol and finally to the desired amine.

Strategies for the Preparation of 3-Bromopyridine-2-carbaldehyde

The generation of 3-bromopyridine-2-carbaldehyde is a pivotal step, as this aldehyde serves as a versatile intermediate. lookchem.comnih.gov A primary method for its synthesis involves the selective oxidation of the corresponding methyl-substituted pyridine.

One established strategy is the oxidation of 2-methyl-3-bromopyridine. google.com This transformation can be achieved using oxidizing agents capable of converting a methyl group to an aldehyde. A common reagent for this purpose is selenium dioxide (SeO₂), which is effective for the oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring. google.com

Starting MaterialReagent(s)ProductKey Transformation
3-Bromo-2-methylpyridineSelenium Dioxide (SeO₂)3-Bromopyridine-2-carbaldehydeMethyl group oxidation

Reduction Pathways from Aldehyde to (3-bromopyridin-2-yl)methanol

Once 3-bromopyridine-2-carbaldehyde is obtained, the next step is its reduction to the corresponding primary alcohol, (3-bromopyridin-2-yl)methanol. This is a standard carbonyl reduction that can be accomplished with high efficiency using various hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures to afford the desired alcohol in high yield.

Starting MaterialReagent(s)SolventProduct
3-Bromopyridine-2-carbaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol(3-bromopyridin-2-yl)methanol

Conversion of (3-bromopyridin-2-yl)methanol to ((3-bromopyridin-2-yl)methyl)amine

The conversion of the alcohol to the amine is a multi-step sequence that involves activating the hydroxyl group to facilitate a nucleophilic substitution.

Activation of the Hydroxyl Group : The hydroxyl group of (3-bromopyridin-2-yl)methanol is a poor leaving group. Therefore, it is first converted into a better one, such as a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). nih.gov

Nucleophilic Substitution with Azide (B81097) : The resulting mesylate is then subjected to a nucleophilic substitution (Sₙ2) reaction with sodium azide (NaN₃). nih.gov This step replaces the mesylate group with an azido (B1232118) group, forming 2-(azidomethyl)-3-bromopyridine.

Reduction of the Azide : The final step is the reduction of the organic azide to the primary amine. This reduction can be performed using several methods, with a common one being the Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or by catalytic hydrogenation. nih.gov This sequence provides the target precursor, ((3-bromopyridin-2-yl)methyl)amine. nih.gov

StepStarting MaterialReagent(s)Intermediate/Product
1(3-bromopyridin-2-yl)methanolMethanesulfonyl chloride, Triethylamine2-((Methylsulfonyloxy)methyl)-3-bromopyridine
22-((Methylsulfonyloxy)methyl)-3-bromopyridineSodium Azide (NaN₃)2-(Azidomethyl)-3-bromopyridine
32-(Azidomethyl)-3-bromopyridineTriphenylphosphine (PPh₃) / H₂O((3-bromopyridin-2-yl)methyl)amine

Alternative Routes to ((3-bromopyridin-2-yl)methyl)amine Scaffolds

An alternative and more direct approach to synthesizing the ((3-bromopyridin-2-yl)methyl)amine scaffold is through reductive amination. This one-pot reaction combines the aldehyde with an amine source in the presence of a reducing agent.

In this pathway, 3-bromopyridine-2-carbaldehyde is reacted with an ammonia (B1221849) source (such as ammonium (B1175870) chloride or ammonia itself) to form an intermediate imine in situ. This imine is then immediately reduced to the corresponding amine. A reducing agent selective for the imine double bond, such as sodium cyanoborohydride (NaBH₃CN), is often used for this transformation. google.com This method offers the advantage of procedural simplicity and can often lead to high yields, bypassing the multi-step conversion from the alcohol. google.com

Introduction of the tert-Butyl Carbamate Protecting Group

The final step in the synthesis is the protection of the amino group of ((3-bromopyridin-2-yl)methyl)amine with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgtotal-synthesis.com

The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.com The reaction is typically performed in the presence of a base, such as triethylamine (Et₃N) or sodium hydroxide (B78521), in an appropriate solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.orgchemicalbook.com The base neutralizes the acidic byproduct formed during the reaction, driving it to completion and affording the final product, this compound. chemicalbook.com

Starting MaterialReagent(s)BaseSolventProduct
((3-bromopyridin-2-yl)methyl)amineDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)This compound

Direct N-Boc Protection of the Amine Functionality

The protection of a primary amine with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. The Boc group serves to decrease the nucleophilicity and basicity of the amine, preventing it from interfering in subsequent reactions, such as the bromination of the pyridine ring. total-synthesis.comresearchgate.net The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comresearchgate.net

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc carbamate and releasing tert-butanol (B103910) and carbon dioxide as byproducts, which provides a strong driving force for the reaction. total-synthesis.com This method is widely applicable to both primary and secondary amines.

For the synthesis of this compound, this step would involve the reaction of (3-bromopyridin-2-yl)methanamine (B1439696) with di-tert-butyl dicarbonate. While bases are not always strictly necessary, they are often employed to neutralize the generated acidic species and accelerate the reaction. total-synthesis.com

Optimized Reaction Conditions for Carbamate Formation

Optimizing reaction conditions is crucial for achieving high yields and purity in carbamate formation. Several factors, including the choice of solvent, base, and temperature, can be fine-tuned.

Common solvents for N-Boc protection include tetrahydrofuran (THF), methanol (MeOH), and dichloromethane (DCM). chemicalbook.com The choice of solvent often depends on the solubility of the starting amine. For instance, zwitterionic compounds like amino acids are often poorly soluble in methanol, which can slow the reaction. Bases such as triethylamine (Et₃N), sodium hydroxide (NaOH), potassium carbonate, or sodium hydride are frequently used. total-synthesis.com The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. google.comsemanticscholar.org

A summary of typical conditions for N-Boc protection is presented below.

ParameterConditionsRationale / Notes
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard, commercially available, and efficient reagent for Boc protection. total-synthesis.comresearchgate.net
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)Chosen based on the solubility of the starting amine. chemicalbook.com
Base (optional) Triethylamine (Et₃N), NaOH, K₂CO₃Used to accelerate the reaction, especially with amine salts. total-synthesis.com
Temperature 0 °C to Room TemperatureMild conditions are generally sufficient for the reaction to proceed to completion. orgsyn.org
Reaction Time 1 to 18 hoursReaction progress can be monitored by techniques like TLC or LC-MS. chemicalbook.comorgsyn.org

Regioselective Bromination Strategies for Pyridine Ring Systems

The introduction of a bromine atom at a specific position on the pyridine ring is a key challenge. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene. Direct bromination of unsubstituted pyridine requires harsh conditions, such as high temperatures (e.g., 300°C) in the presence of oleum, and typically yields the 3-bromopyridine (B30812) isomer. researchgate.netnsf.gov To achieve regioselectivity under milder conditions, various strategies have been developed.

Directed Ortho-Metalation and Electrophilic Bromination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), positioning the strong base to deprotonate the adjacent ortho-proton. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophile, such as a bromine source. organic-chemistry.org

In the context of synthesizing this compound, the N-Boc protected aminomethyl group at the 2-position can act as an effective DMG. The carbamate's carbonyl oxygen can chelate with the lithium cation, directing deprotonation specifically to the C-3 position of the pyridine ring. organic-chemistry.orgharvard.edu

The general steps are:

Lithiation: Reaction of tert-butyl ((pyridin-2-yl)methyl)carbamate with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an aprotic solvent like THF, typically at low temperatures (e.g., -78 °C). harvard.edu

Electrophilic Quench: The resulting 3-lithiated pyridine intermediate is then treated with an electrophilic bromine source, such as elemental bromine (Br₂), hexabromoethane, or 1,2-dibromotetrafluoroethane, to install the bromine atom at the 3-position. researchgate.net

This method offers high regioselectivity, targeting the ortho position exclusively, which is a significant advantage over traditional electrophilic substitution methods that might produce a mixture of isomers. wikipedia.org

Selective Bromination of Pyridine Derivatives at the 3-Position

Beyond DoM, other methods can achieve selective bromination at the 3-position of the pyridine ring.

Pyridine N-Oxide Chemistry: One common strategy involves the initial N-oxidation of the pyridine ring. researchgate.net The resulting N-oxide is more activated towards electrophilic substitution. Bromination of pyridine N-oxide, for example with phosphorus oxybromide, can yield 2- and 4-bromopyridines. researchgate.net However, specific reagents and conditions can be used to target other positions. For instance, using p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source can lead to regioselective bromination under mild conditions. tcichemicals.com

Zincke Imine Intermediates: A more recent development involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions before ring-closing to afford the 3-halopyridine. nsf.gov This method is notable for its compatibility with a wide range of functional groups. nsf.gov

Radical Bromination: While less common for achieving C-3 selectivity on an unsubstituted ring, radical bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be effective for certain pyridine derivatives, often requiring radical initiators like AIBN or UV light. google.com

The table below compares different bromination strategies.

MethodReagentsSelectivityConditions
Directed Ortho-Metalation 1. n-BuLi or s-BuLi2. Electrophilic Br source (e.g., Br₂)High for C-3 (ortho to DMG)Low temperature (-78 °C), anhydrous
Electrophilic Aromatic Substitution Br₂ / OleumC-3Harsh (High temperature, >300 °C)
Via Pyridine N-Oxide 1. Oxidant (e.g., m-CPBA)2. Brominating agent (e.g., POBr₃)Typically C-2 and C-4, but can be tailoredVaries, often milder than direct bromination
Via Zincke Imine 1. Zincke salt2. N-halosuccinimide3. AmineHigh for C-3Mild

Development of Convergent and Linear Synthetic Routes

The construction of a target molecule can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Proposed Linear Route: A plausible linear synthesis for this compound could proceed in two ways:

Route A (Bromination First): Start with 2-methyl-3-bromopyridine, perform a side-chain functionalization (e.g., radical bromination followed by amination) to get (3-bromopyridin-2-yl)methanamine, and finally, perform the N-Boc protection.

Route B (Protection First): Start with 2-(aminomethyl)pyridine, perform N-Boc protection to get tert-butyl ((pyridin-2-yl)methyl)carbamate, and then execute a regioselective bromination at the 3-position, likely via the Directed ortho-Metalation strategy described in section 2.4.1.

Proposed Convergent Route: For a relatively small molecule like this compound, a purely convergent approach is less common. However, one could conceptually imagine a cross-coupling reaction. For example, a pre-formed organometallic pyridine fragment could be coupled with a side-chain fragment, though this is likely more complex than a linear route for this specific target.

Given the high regioselectivity offered by Directed ortho-Metalation, the linear approach of first protecting the amine and then performing a directed bromination (Route B) appears to be a highly efficient and practical strategy.

Considerations for Scalable and Sustainable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Green chemistry principles aim to minimize waste, use less hazardous chemicals, and improve energy efficiency. nih.gov

For the synthesis of brominated pyridine derivatives, several sustainable approaches are being explored:

Green Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives (e.g., water, ionic liquids) and using green catalysts can significantly improve the sustainability of a process. nih.govresearchgate.net

Continuous Flow Chemistry: The use of microreactors in continuous flow systems offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processing. organic-chemistry.org For example, the N-oxidation of pyridines has been shown to be safer and more efficient in a continuous flow setup. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Methods like DoM followed by an electrophilic quench are generally atom-economical.

Applying these principles to the synthesis of this compound would involve optimizing the linear route (Protection then Bromination) by selecting safer solvents, minimizing purification steps, and exploring if the process could be adapted to a continuous flow system for large-scale production.

Reactivity and Transformational Chemistry of Tert Butyl 3 Bromopyridin 2 Yl Methyl Carbamate

Reactions at the 3-Bromo Pyridine (B92270) Moiety

The bromine atom at the 3-position of the pyridine ring is the primary site of reactivity for this compound, serving as a handle for numerous cross-coupling reactions. The adjacent tert-butoxycarbonyl (Boc) protected aminomethyl group at the 2-position can influence the electronic properties and steric environment of the reaction center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the 3-bromo pyridine moiety of tert-butyl ((3-bromopyridin-2-yl)methyl)carbamate is an excellent substrate for these transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the reaction is broadly applicable to a wide range of aryl and heteroaryl bromides. nih.gov The general transformation involves the reaction of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands that enhance the catalyst's activity and stability. The base, typically a carbonate or phosphate, is required to activate the organoboron reagent for transmetalation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryAryl BromideBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
2Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersPd(dppf)Cl₂-Na₃PO₄Dioxane65-100Modest to Good

Data in this table is based on reactions with similar bromopyridine substrates and is intended to be illustrative of typical reaction conditions.

The Stille coupling provides another effective method for the formation of carbon-carbon bonds by reacting an organic halide with an organostannane reagent in the presence of a palladium catalyst. Organostannanes are stable and tolerant of a wide variety of functional groups, making the Stille reaction a versatile tool in organic synthesis.

Table 2: General Conditions for Stille Coupling of Aryl Halides

EntryAryl HalideOrganostannaneCatalystLigandSolventTemp (°C)
1R¹-X (X = Br, I)R²-Sn(n-Bu)₃Pd(PPh₃)₄-Toluene100
2R¹-X (X = Br, I)R²-Sn(n-Bu)₃Pd₂(dba)₃P(o-tol)₃THF65

This table presents generalized conditions for the Stille coupling and is not based on the specific target compound.

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and broader substrate scope compared to other cross-coupling methods.

Specific applications of the Negishi coupling to this compound have not been extensively documented. However, the reaction is known to be effective for the synthesis of 2-aryl-substituted pyridines from 2-heterocyclic organozinc reagents and aryl chlorides. organic-chemistry.org The preparation of the organozinc reagent is a critical step and can be achieved through various methods, including the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent.

Table 3: Illustrative Conditions for Negishi Coupling

EntryOrganic HalideOrganozinc ReagentCatalystLigandSolventTemp (°C)
12-Heterocyclic HalideAryl-ZnClPd₂(dba)₃X-PhosTHF25
2Aryl HalideR-ZnXPd(PPh₃)₄-THF60

This table provides a general overview of Negishi coupling conditions and is not specific to the target compound.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been well-documented, providing a strong precedent for the reactivity of the closely related this compound. semanticscholar.orgscirp.org These reactions generally proceed in good to excellent yields and tolerate a range of functional groups on both the alkyne and the pyridine ring. semanticscholar.orgscirp.org The optimal conditions often involve a palladium catalyst such as palladium(II) trifluoroacetate, a phosphine ligand like triphenylphosphine (B44618), copper(I) iodide as a co-catalyst, and an amine base such as triethylamine (B128534) in a solvent like DMF. semanticscholar.orgscirp.org

Table 4: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Entry2-Amino-3-bromopyridine (B76627) SubstrateTerminal AlkyneCatalystLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100395
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100388
32-Amino-3-bromo-5-methylpyridine4-EthynylanisolePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100393
42-Amino-3-bromo-5-methylpyridineCyclopropylacetylenePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100390

Data adapted from a study on 2-amino-3-bromopyridines, which are close structural analogs of the subject compound. semanticscholar.orgscirp.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool for the synthesis of anilines and their derivatives. The reaction is applicable to a wide range of primary and secondary amines and various aryl and heteroaryl halides. acsgcipr.org

While specific examples of the Buchwald-Hartwig amination of this compound are not extensively reported, the reaction of 2-bromopyridines with various amines is well-established. researchgate.net The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction. acsgcipr.org Sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are frequently employed to facilitate the catalytic cycle. researchgate.net Strong bases such as sodium tert-butoxide are typically required. researchgate.net

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃(±)-BINAPNaOBuᵗToluene80460
22-BromopyridinesVolatile AminesPd(OAc)₂dpppNaOBuᵗToluene80-55-98

Data in this table is based on reactions with similar bromopyridine substrates and is intended to be illustrative of typical reaction conditions. researchgate.netchemspider.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. libretexts.org The bromine atom at the C-3 position can be displaced by a variety of nucleophiles. Although the ring is not activated by strongly withdrawing groups like a nitro group, the inherent electronics of the pyridine ring still allow for substitution under specific conditions, often requiring elevated temperatures.

Common nucleophiles for this transformation include amines, alkoxides, and thiols. For instance, the reaction with primary or secondary amines can lead to the formation of the corresponding 3-amino-substituted pyridine derivatives. These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagent ExampleProduct Type
AmineR₂NH (e.g., tert-butylamine)3-(dialkylamino)pyridin-2-yl)methanamine derivative
AlkoxideRONa (e.g., Sodium methoxide)3-alkoxypyridin-2-yl)methanamine derivative
ThiolateRSNa (e.g., Sodium thiophenoxide)3-(alkylthio)pyridin-2-yl)methanamine derivative

The reaction often requires an excess of the amine nucleophile, as the displaced bromide ion can protonate the amine, rendering it unreactive. researchgate.net The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products.

Metal-Halogen Exchange and Subsequent Electrophilic Trapping Reactions

Metal-halogen exchange is a powerful transformation for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org For this compound, the carbon-bromine bond can be exchanged with a metal, typically lithium, using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). ucla.eduharvard.edu

A significant challenge in this reaction is the presence of the acidic proton on the carbamate (B1207046) nitrogen (N-H). This proton will be readily deprotonated by the organolithium reagent, consuming at least one equivalent. Methodologies have been developed to perform halogen-metal exchange on heterocyclic substrates bearing such acidic protons. One effective method involves a combined use of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), to deprotonate the carbamate, followed by the addition of n-BuLi to perform the Br-Li exchange. nih.gov This sequential addition allows for a clean exchange and the formation of the 3-lithiopyridine intermediate.

Once formed, this organolithium species is a potent nucleophile and can be "trapped" by a wide range of electrophiles. For example, quenching the reaction with N,N-dimethylformamide (DMF) yields the corresponding 2-((tert-butoxycarbonylamino)methyl)nicotinaldehyde. nih.gov

Table 2: Metal-Halogen Exchange and Electrophilic Trapping

Step 1: ReagentsStep 2: ElectrophileProduct Functional Group
1. i-PrMgCl 2. n-BuLiDMF (N,N-dimethylformamide)Aldehyde
1. i-PrMgCl 2. n-BuLiCO₂ (Carbon dioxide)Carboxylic Acid
1. i-PrMgCl 2. n-BuLi(CH₃)₃SiCl (Trimethylsilyl chloride)Trimethylsilyl group
1. i-PrMgCl 2. n-BuLiR₂CO (Ketone/Aldehyde)Secondary/Tertiary Alcohol

This method provides a versatile route to a variety of 3-substituted pyridine derivatives that are otherwise difficult to access.

Reactions at the Methylene (B1212753) Carbamate Bridge

Alpha-Functionalization of the Methylene Carbon

The Boc group can act as a directed metalation group, facilitating the deprotonation of adjacent C-H bonds. The protons on the methylene carbon (the α-carbon) of this compound are acidic enough to be removed by a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (sec-BuLi) or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.orgresearchgate.net

This deprotonation generates a lithiated intermediate, a carbanion stabilized by the adjacent carbamate group. This nucleophilic species can then be trapped with various electrophiles to introduce substituents at the alpha-position. This α-functionalization is a straightforward and effective method for elaborating the structure of the methylene bridge. beilstein-journals.org

Stereoselective Transformations Proximal to the Carbamate Group

The alpha-functionalization process can be rendered stereoselective, allowing for the synthesis of enantioenriched products. This is typically achieved by performing the deprotonation step with an organolithium base that is complexed with a chiral ligand. beilstein-journals.org The most common chiral ligand for this purpose is the diamine (-)-sparteine (B7772259) or its synthetic surrogates. nih.govnih.gov

The chiral ligand-base complex creates a chiral environment around the deprotonation site, leading to a facial selectivity in the removal of one of the two prochiral protons on the methylene carbon. The resulting configurationally stable organolithium intermediate can then react with an electrophile, leading to the formation of one enantiomer in excess. This asymmetric deprotonation-trapping strategy is a cornerstone of modern asymmetric synthesis for preparing chiral amines. nih.gov

Chemical Transformations Involving the tert-Butyl Carbamate Protecting Group

Selective Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the variety of methods available for its removal.

The most common method for Boc deprotection is treatment with a strong acid. masterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged by the counterion or solvent. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as an ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net

While effective, strong acids can be incompatible with other acid-sensitive functional groups in a molecule. Therefore, numerous milder and more selective deprotection methods have been developed.

Table 3: Selected Methodologies for Boc Deprotection

Reagent(s)ConditionsSelectivity/Notes
Trifluoroacetic Acid (TFA)DCM, 0 °C to rtStandard, highly effective, but harsh. masterorganicchemistry.com
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateCommon alternative to TFA. nih.gov
Aqueous Phosphoric Acid (85%)Mild conditionsEnvironmentally benign; selective in the presence of other acid-labile groups like Cbz, TBDMS ethers. nih.gov
Oxalyl Chloride / Methanol (B129727)Room TemperatureMild method, tolerant of various functional groups. nih.gov
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Lewis acid conditions, can offer different selectivity compared to protic acids. researchgate.net
Tetrabutylammonium (B224687) Fluoride (TBAF)THF, refluxA mild, basic method for removal of carbamates. organic-chemistry.orgresearchgate.net

Conversion to Other Amine Derivatives (e.g., Ureas, Amides)

The tert-butoxycarbonyl (Boc) protecting group on the primary amine of this compound allows for a variety of transformations to yield other important amine derivatives. The strategic removal or direct conversion of the Boc group is a key step in the synthesis of more complex molecules.

Synthesis of Urea (B33335) Derivatives:

While specific literature detailing the direct conversion of this compound to ureas is not abundant, general methods for the transformation of tert-butyl carbamates to ureas are well-established and can be applied to this substrate. One common approach involves the in situ generation of an isocyanate intermediate from the Boc-protected amine, which then reacts with a primary or secondary amine to form the corresponding urea.

A practical one-pot synthesis of ureas from Boc-protected amines can be achieved using trifluoromethanesulfonic anhydride (B1165640) and a hindered pyridine base, such as 2-chloropyridine. This methodology facilitates the formation of the isocyanate intermediate under mild conditions, which can then be trapped by a variety of amines to produce unsymmetrical ureas in high yields.

Another effective method for the direct conversion of carbamates to ureas employs aluminum amide complexes. This reaction proceeds by treating the carbamate with an amine in the presence of a stoichiometric amount of trimethylaluminum. organic-chemistry.org This approach is particularly useful for synthesizing bi-, tri-, and tetra-substituted ureas and often provides good to excellent yields. organic-chemistry.org

A generalized reaction scheme for the conversion of this compound to a urea derivative is presented below:

Table 1: Generalized Reaction for Urea Formation

Reactant 1ReagentAmine (R¹R²NH)Product
This compound1. Tf₂O, 2-chloropyridine2. R¹R²NHVarious primary and secondary amines1-((3-bromopyridin-2-yl)methyl)-3-substituted urea
This compoundAl(Me)₃, R¹R²NHVarious primary and secondary amines1-((3-bromopyridin-2-yl)methyl)-3-substituted urea

Synthesis of Amide Derivatives:

The conversion of this compound to amides typically involves the deprotection of the Boc group to reveal the primary amine, followed by acylation. However, one-pot procedures are often preferred to avoid the isolation of the potentially unstable free amine.

An efficient one-pot transformation of tert-butyl carbamates into amides can be achieved using acyl halide-methanol mixtures. This method proceeds by the cleavage of the Boc group and subsequent acylation in a single reaction vessel, often resulting in high yields of the desired amide.

The general reaction for the formation of an amide from this compound is as follows:

Table 2: Generalized Reaction for Amide Formation

Reactant 1ReagentsProduct
This compound1. Acyl halide, Methanol2. BaseN-((3-bromopyridin-2-yl)methyl)amide

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—namely the bromine atom on the pyridine ring, the carbamate nitrogen, and the pyridine nitrogen—necessitates careful consideration of selectivity in its reactions.

Chemoselectivity:

In reactions involving nucleophilic substitution, the bromine atom on the pyridine ring is a primary site of reactivity. However, the reactivity of the carbamate group can also come into play. For instance, in the conversion to ureas using aluminum amides, a notable chemoselectivity has been observed where methyl and benzyl (B1604629) carbamates react selectively in the presence of t-butyl carbamates. organic-chemistry.org This suggests that under specific conditions, the Boc-protected amine of the title compound might exhibit different reactivity compared to other types of carbamates, allowing for selective transformations in multifunctional molecules.

Furthermore, the pyridine nitrogen can be selectively oxidized to the corresponding N-oxide without affecting the carbamate or the bromine atom under controlled oxidation conditions.

Regioselectivity:

The position of the bromine atom at the 3-position of the pyridine ring dictates the regioselectivity of cross-coupling reactions. For example, in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, substitution will occur specifically at the C-3 position. This predictable regioselectivity is crucial for the synthesis of complex substituted pyridine derivatives.

In reactions where the pyridine ring itself might undergo functionalization, the electronic nature of the substituents (the bromo and the (Boc-aminomethyl) groups) will direct the position of incoming electrophiles or nucleophiles.

Stereoselectivity:

Applications As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Pharmaceutical Precursors

The unique arrangement of functional groups in tert-butyl ((3-bromopyridin-2-yl)methyl)carbamate makes it a valuable precursor for creating molecules with potential therapeutic applications. The Boc-protected amine allows for controlled, stepwise reactions, while the bromopyridine core is a common scaffold in medicinal chemistry.

Building Block for Pyridine-Based Active Pharmaceutical Ingredients (APIs)

The 2-aminomethyl-pyridine structure is a key pharmacophore in various drug candidates. While direct synthesis examples for specific, named APIs using this compound are not prominently detailed in publicly available literature, analogous carbamate-protected intermediates are pivotal in synthesizing complex therapeutic agents. For instance, related chiral piperidine (B6355638) carbamates serve as crucial intermediates in the development of orexin (B13118510) receptor antagonists for sleep disorders and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory diseases. researchgate.net The subject compound provides a similar synthetic utility, where the bromine atom can be replaced by another functional group through reactions like Suzuki or Buchwald-Hartwig couplings, followed by deprotection of the amine to yield a disubstituted pyridine (B92270) core, a common feature in modern pharmaceuticals.

Contribution to Novel Heterocyclic Scaffolds in Drug Discovery

The compound serves as an excellent starting point for generating novel heterocyclic scaffolds, which are of high interest in drug discovery for exploring new chemical space. The bromine atom allows for the elaboration of the pyridine core into more complex fused-ring systems. For example, the deprotected form, 2-amino-3-bromopyridine (B76627), can undergo palladium-catalyzed arylation followed by amination to create carbolines, a class of compounds with a wide range of biological activities. avantorsciences.com This demonstrates the potential of the compound, once deprotected, to be a cornerstone in building diverse molecular libraries for screening against various biological targets. The ability to perform selective chemical transformations at two different positions on the pyridine ring is a key advantage in the design of innovative drug candidates.

Utilization in Agrochemical and Advanced Material Research

While the primary documented applications of this compound are in pharmaceutical research, its structural motifs have relevance in other areas. Pyridine derivatives are a major class of agrochemicals, including herbicides and fungicides. google.com The 2-amino-3-bromopyridine core can be functionalized to create compounds for crop protection. chemimpex.com For example, it is cited as an important pesticide intermediate used in the synthesis of plant-growth regulators. google.com In material science, the compound's deprotected amine can be used to create polymers and coatings with specific properties, leveraging the rigidity and coordination ability of the pyridine ring. chemimpex.com

Multi-Step Synthesis Case Studies Featuring the Compound

The synthetic utility of this compound is best illustrated through its application in multi-step reaction sequences, particularly those involving palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds.

A representative synthetic pathway could involve a Suzuki-Miyaura coupling reaction. In this scenario, the bromine atom of the compound is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst. This step forges a new carbon-carbon bond, linking a new aromatic system to the pyridine core. Following the coupling, the Boc-protecting group can be removed using an acid, revealing the primary amine. This amine can then undergo further reactions, such as acylation or reductive amination, to complete the synthesis of a complex target molecule.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

FeatureDescription
Reactant A This compound
Reactant B Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Toluene, Dioxane, or DMF/Water mixture
Product tert-Butyl ((3-phenylpyridin-2-yl)methyl)carbamate

Another critical application is the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. This is a powerful method for synthesizing complex aniline (B41778) and diamine derivatives, which are prevalent in pharmaceuticals.

Table 2: Representative Buchwald-Hartwig Amination

FeatureDescription
Reactant A This compound
Reactant B Primary or Secondary Amine (e.g., Aniline, Morpholine)
Catalyst Palladium complex (e.g., Pd₂(dba)₃)
Ligand Phosphine-based (e.g., BINAP, XPhos)
Base Strong, non-nucleophilic base (e.g., NaOtBu)
Product tert-Butyl ((3-(phenylamino)pyridin-2-yl)methyl)carbamate

These case studies highlight how the compound's distinct reactive sites—the bromine atom and the protected amine—can be addressed sequentially to build molecular complexity in a controlled and efficient manner.

Design and Synthesis of Ligands and Catalysts Derived from the Compound

The structure of this compound is well-suited for the synthesis of specialized ligands for catalysis. The pyridine nitrogen and the aminomethyl side chain can act as a bidentate chelate system for coordinating to transition metals. After deprotection of the Boc group, the resulting (3-bromopyridin-2-yl)methanamine (B1439696) can be further modified. For instance, the primary amine can be reacted with other molecules to introduce additional donor atoms, creating multidentate ligands. The bromine atom can also be replaced via coupling reactions to tune the electronic properties of the ligand, which in turn can influence the activity and selectivity of the resulting metal catalyst.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic data for tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate are not available in the public domain. However, a theoretical analysis based on the chemical structure allows for the prediction of expected spectral characteristics.

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methylene (B1212753) bridge, and the pyridinyl ring. The nine protons of the tert-butyl group would likely appear as a singlet in the upfield region. The two methylene protons would exhibit a signal further downfield, potentially showing coupling to the adjacent carbamate (B1207046) proton. The three protons on the bromopyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their relative positions and the electronic influence of the bromine atom and the carbamate-methyl substituent.

The ¹³C NMR spectrum would be expected to display signals for each unique carbon atom in the molecule. This would include the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon of the carbamate, and the five distinct carbons of the 3-bromopyridin-2-yl moiety. The chemical shifts would be influenced by the electronegativity of adjacent atoms, with the carbonyl carbon appearing significantly downfield.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to establish the connectivity of the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which would be useful in confirming the conformation of the molecule.

Without experimental data, a detailed analysis and the creation of data tables are not possible.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not available. The following sections describe the expected outcomes of such analyses.

HRMS would be used to determine the exact mass of the molecular ion. For the molecular formula C₁₁H₁₅BrN₂O₂, the theoretical exact mass can be calculated. This experimental value would serve as a high-confidence confirmation of the elemental composition of the compound. For its isomer, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, the exact mass is reported as 286.03169 Da. A similar value would be expected for the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the carbamate group, the tert-butyl group, the pyridine ring, and the carbon-bromine bond.

Based on established correlation tables and spectral data of analogous compounds, the following table summarizes the predicted significant IR absorption bands for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretch (carbamate)
2975-2860StrongC-H stretch (tert-butyl and methylene)
1725-1700StrongC=O stretch (carbamate)
1600-1550MediumC=N and C=C stretching (pyridine ring)
1480-1370MediumC-H bending (tert-butyl and methylene)
1250-1150StrongC-O stretch (carbamate) and C-N stretch
750-500MediumC-Br stretch

Note: The exact positions of these bands can be influenced by the molecule's specific chemical environment and physical state.

The presence of a strong absorption band around 1700-1725 cm⁻¹ is a clear indicator of the carbonyl group of the carbamate. The N-H stretching vibration, typically observed in the region of 3200-3400 cm⁻¹, provides evidence for the carbamate's secondary amine. The various C-H stretching and bending vibrations confirm the presence of the aliphatic tert-butyl and methylene groups. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1550-1600 cm⁻¹ region. Finally, the absorption band in the lower frequency region (500-750 cm⁻¹) can be attributed to the C-Br stretching vibration.

X-ray Crystallography for Solid-State Structure Determination

A hypothetical crystallographic analysis of this compound would yield a set of unit cell parameters and a specific space group. The data would be presented in a standardized format as shown in the hypothetical table below.

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value

Note: The values in this table are hypothetical and would need to be determined experimentally.

The crystal structure would likely reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate, which influence the packing of the molecules in the crystal lattice.

Chromatographic Purity Assessment and Method Development (e.g., HPLC, GC) for Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method would be the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The development of a robust HPLC method would involve the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Table 3: Proposed HPLC Method Parameters for Purity Assessment of this compound

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, gradually increasing B
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

This method would be effective for separating the target compound from starting materials, by-products, and other impurities. The retention time of the compound would be a characteristic feature under the specified conditions. Method validation according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. While carbamates can be thermally labile, GC analysis is often possible, sometimes requiring derivatization to improve volatility and thermal stability. For this compound, direct GC analysis might be feasible, but method development would be crucial to avoid on-column degradation.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase.

Table 4: Proposed GC Method Parameters for Purity Assessment of this compound

ParameterRecommended Condition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection Mode Split or Splitless

GC-MS would be particularly advantageous as it provides both chromatographic separation and mass spectral data, which can be used for definitive peak identification and structural confirmation of any impurities. The fragmentation pattern of this compound in the mass spectrometer would provide valuable structural information.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For tert-butyl ((3-bromopyridin-2-yl)methyl)carbamate, DFT calculations would be instrumental in determining properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, including identifying potential sites for nucleophilic and electrophilic attack.

While general DFT studies have been performed on substituted bromopyridines, providing insights into how substituents affect the electronic properties of the pyridine (B92270) ring, specific HOMO-LUMO energy values and MEP maps for this compound are not documented in the available search results.

Table 1: Hypothetical Data Table of DFT-Calculated Electronic Properties

Parameter Predicted Value Significance
HOMO Energy N/A Indicates the ability to donate electrons.
LUMO Energy N/A Indicates the ability to accept electrons.
HOMO-LUMO Gap N/A Relates to chemical reactivity and stability.
Dipole Moment N/A Provides information on the molecule's polarity.

Note: This table is for illustrative purposes only, as specific data is not available.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This is particularly relevant for the rotatable bonds within the -(CH2)-NH-Boc side chain.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound over time, providing a picture of its conformational landscape in different environments (e.g., in a solvent). Such studies are critical for understanding how the molecule might interact with biological targets. Research on the conformational analysis of 2,3-disubstituted pyridines has been conducted in the context of drug discovery, highlighting the importance of understanding conformational preferences for biological activity. However, specific torsional energy analyses or MD simulation results for this compound were not found.

Reaction Mechanism Elucidation Studies (e.g., Transition State Analysis)

Computational studies are frequently employed to map out the pathways of chemical reactions, identifying intermediate structures, transition states, and calculating activation energies. For this compound, this could involve studying the mechanism of its synthesis or its participation in further reactions, such as cross-coupling reactions at the bromine-substituted position or the deprotection of the Boc group.

The mechanism of Boc protection and deprotection is well-understood in a general sense, typically involving nucleophilic attack of the amine on the Boc anhydride (B1165640) and acid-catalyzed removal of the Boc group, respectively. However, a specific transition state analysis for these processes involving this compound, which would provide precise energy barriers and geometries, is not available in the reviewed literature.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these predictions could include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman frequencies and intensities.

UV-Vis Spectroscopy: Calculation of electronic transitions and absorption maxima.

While DFT has been used to predict vibrational spectra for other substituted pyridines, specific predicted spectroscopic data for the title compound are not published.

Table 2: Hypothetical Data Table of Predicted Spectroscopic Parameters

Spectroscopic Technique Predicted Parameter Predicted Value
¹H NMR Chemical Shift (pyridyl-H) N/A
¹³C NMR Chemical Shift (C-Br) N/A
IR Spectroscopy Carbonyl Stretch (C=O) N/A
UV-Vis Spectroscopy λmax N/A

Note: This table is for illustrative purposes only, as specific data is not available.

Emerging Research Directions and Future Prospects

Development of Novel and More Sustainable Synthetic Routes (e.g., Photoredox, Electrochemistry)

The synthesis of functionalized pyridines, including tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate, is increasingly benefiting from the principles of green and sustainable chemistry. ijarsct.co.in Traditional synthetic methods often rely on harsh conditions, toxic reagents, and multi-step processes that generate significant waste. ijarsct.co.in Future research is geared towards developing more environmentally benign and efficient routes.

Photoredox Catalysis: This approach utilizes visible light to initiate chemical transformations under mild conditions. For pyridine (B92270) functionalization, photoredox catalysis can enable novel C-H functionalization pathways, diverging from classical Minisci-type reactions. acs.org The generation of pyridinyl radicals through single-electron transfer (SET) reduction of pyridinium (B92312) ions opens new avenues for creating C(sp²)–C(sp³) bonds. acs.org This methodology could be adapted for the synthesis or derivatization of the target compound, potentially reducing the reliance on pre-functionalized starting materials.

Electrochemistry: Electrochemical methods offer a powerful tool for driving redox reactions without the need for stoichiometric chemical oxidants or reductants. A diboration-electrocyclization sequence has been demonstrated for accessing pyridine-fused boronic ester building blocks, highlighting the potential of electrochemistry in constructing complex pyridine cores. nih.govwhiterose.ac.uk Applying electrochemical principles to the synthesis of this compound could lead to cleaner and more atom-economical processes.

Microwave-Assisted Synthesis: Recognized as a green chemistry tool, microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance product purity. nih.gov It has been effectively used for various pyridine functionalization reactions. ijarsct.co.in Adapting existing synthetic steps to microwave irradiation could significantly improve the efficiency of producing this compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. ijarsct.co.in While direct enzymatic synthesis of this specific carbamate (B1207046) may be challenging, biocatalysts could be engineered to produce key precursors or to perform selective transformations on the pyridine ring, contributing to more sustainable synthetic pathways. ijarsct.co.in

Synthetic MethodPotential Advantages for Pyridine Synthesis
Photoredox Catalysis Mild reaction conditions, novel reactivity (e.g., C-H functionalization), high regioselectivity. acs.org
Electrochemistry Avoids chemical redox agents, high efficiency, access to unique intermediates. nih.govwhiterose.ac.uk
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. ijarsct.co.innih.gov
Biocatalysis High selectivity, mild conditions, environmentally friendly. ijarsct.co.in

Exploration of Unprecedented Reactivity Profiles and Catalytic Applications

The unique electronic properties of the pyridine ring, combined with the bromo and carbamate functional groups, make this compound a versatile substrate for exploring new chemical reactions.

The electron-poor nature of the pyridine ring makes it challenging for direct functionalization but also opens up unique reactivity pathways. rsc.org Research into the C-H functionalization of pyridines is a growing field, aiming to develop methods for direct and selective modification without pre-functionalization. rsc.org The bromine atom on the target molecule serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position.

Future research could focus on leveraging the interplay between the existing functional groups to achieve unprecedented transformations. For instance, the pyridinyl radical, generated via SET reduction, has been shown to undergo effective coupling with allylic radicals, a reactivity pattern that could be explored for this compound. acs.org Furthermore, the development of novel catalytic systems, such as the Ru(II)-catalyzed oxidative annulation, could enable the construction of more complex, multi-heteroarylated structures from bromopyridine precursors. mdpi.com

Expansion into New Areas of Application (e.g., Bioconjugation, Supramolecular Chemistry)

The structural motifs present in this compound suggest its potential utility in several advanced chemical fields.

Supramolecular Chemistry: Pyridine-containing ligands are cornerstones in the construction of complex supramolecular architectures due to the coordinating ability of the nitrogen lone pair. nih.govresearchgate.net The bidentate chelation potential of 2-substituted pyridines allows them to form discrete coordination complexes and coordination polymers. researchgate.net The target compound, after deprotection of the carbamate, could serve as a ligand for creating novel metal-organic frameworks (MOFs) or other self-assembled structures. rsc.orgicm.edu.pl The bromine atom offers a site for further functionalization to tune the electronic and steric properties of the resulting supramolecular assemblies. cityu.edu.hk

Bioconjugation: The development of novel reagents for bioconjugation is crucial for advancements in chemical biology and medicine. While not yet reported for this specific compound, related heterocyclic systems like 1,2,4-triazines have shown significant promise in this area, particularly in inverse electron-demand Diels-Alder reactions. researchgate.net The functional handles on this compound could be elaborated to create bifunctional linkers for attaching to biomolecules. The pyridine core itself can modulate properties like solubility and cell permeability.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, consistency, scalability, and the ability to telescope multiple reaction steps. nih.govnih.gov

Flow Chemistry: The synthesis of carbamates and the functionalization of pyridine rings have been successfully demonstrated in continuous flow systems. nih.govnih.gov For instance, multistep chemoenzymatic strategies in continuous flow have been developed for the synthesis of chiral, pyridine-containing amines, involving steps like biocatalytic transamination, Boc-protection, and Suzuki coupling. acs.org Integrating the synthesis of this compound into a continuous flow process could streamline its production, reduce waste, and allow for safer handling of reactive intermediates. google.com

Automated Synthesis: Automated platforms, often coupled with flow reactors, enable the rapid synthesis and purification of compound libraries. nih.gov Pyridine-based building blocks are particularly amenable to high-throughput synthesis for generating diverse molecular arrays. nih.govwhiterose.ac.ukresearchgate.net By incorporating this compound into such automated workflows, researchers can efficiently generate a large number of derivatives for screening in drug discovery and materials science.

TechnologyKey Benefits for Chemical Synthesis
Flow Chemistry Enhanced safety, improved scalability, process intensification, reaction telescoping. nih.govacs.org
Automated Synthesis Rapid library generation, high-throughput experimentation, efficient purification. nih.govnih.gov

Derivatization for Library Synthesis and High-Throughput Screening Initiatives

The structure of this compound is well-suited for the generation of chemical libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds against biological targets. scienceintheclassroom.orgnih.govarvojournals.org

The compound possesses two key points for diversification:

The Bromine Atom: This site is ideal for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups. This allows for systematic exploration of the chemical space around the pyridine core. scienceintheclassroom.org

The Boc-Protected Amine: After deprotection, the primary amine can be functionalized through acylation, alkylation, sulfonylation, or reductive amination to introduce a second vector of diversity.

This dual-handle approach makes the compound an excellent scaffold for combinatorial chemistry. The creation of focused libraries based on this scaffold can accelerate the discovery of new bioactive molecules. nih.govresearchgate.net The amenability of pyridine building blocks to automated, high-throughput synthesis further enhances the value of this compound for large-scale screening initiatives. nih.govresearchgate.netnih.gov

Q & A

Q. What are the standard synthetic protocols for tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate?

The synthesis typically involves reacting 3-bromo-2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the Boc-protected amine and bromopyridine moieties. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), and the pyridyl protons show distinct splitting patterns .
  • IR Spectroscopy : Stretching vibrations for the carbamate C=O (~1690–1720 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 301.04 for C₁₁H₁₄BrN₂O₂) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, general carbamate-handling protocols apply:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid incompatible materials (strong acids/bases) to prevent decomposition.
  • Follow waste disposal guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization requires balancing reaction parameters:

  • Temperature : Lower temperatures (0–5°C) reduce Boc-group hydrolysis but may slow reaction kinetics.
  • Catalyst : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction extraction to remove traces .

Q. What strategies resolve contradictions in reported reactivity of the bromine substituent?

The bromine atom on the pyridine ring exhibits dual reactivity:

  • Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (e.g., carbamate), enabling coupling with amines or thiols.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C in dioxane/water). Conflicting reports on reactivity may arise from varying electronic effects of substituents. Validate via DFT calculations or Hammett plots .

Q. How can this compound serve as a precursor in drug discovery?

  • Protecting Group Strategy : The Boc group is cleaved under acidic conditions (TFA/DCM) to liberate the free amine for further functionalization (e.g., amide bond formation).
  • Targeted Modifications : The bromine atom is replaced via cross-coupling to introduce pharmacophores (e.g., biaryls for kinase inhibitors).
  • In Vivo Studies : Radiolabeled analogs (e.g., 11^{11}C-Boc) enable pharmacokinetic profiling .

Q. What analytical methods address discrepancies in purity assessments?

Combine orthogonal techniques:

  • HPLC-UV/ELSD : Quantify impurities (>0.1% detection limit).
  • DSC/TGA : Monitor thermal stability (decomposition >200°C).
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structure (e.g., using SHELXL for refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.